molecular formula C7H6ClN3 B2822717 2-chloro-1H-benzo[d]imidazol-4-amine CAS No. 1378078-31-9

2-chloro-1H-benzo[d]imidazol-4-amine

Cat. No.: B2822717
CAS No.: 1378078-31-9
M. Wt: 167.6
InChI Key: YUXXSCNTHHSZJT-UHFFFAOYSA-N
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Description

2-Chloro-1H-benzo[d]imidazol-4-amine is a chemical compound with the CAS Number: 1378078-31-9 . It has a molecular weight of 167.6 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazole compounds, including this compound, is a topic of interest in the field of medicinal chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds, including this compound, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Catalytic Applications

The novel ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate has been shown to efficiently catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the potential use of 2-chloro-1H-benzo[d]imidazol-4-amine derivatives in catalysis under solvent-free conditions (Zolfigol et al., 2013).

Anticancer Agents

Research on benzimidazole–thiazole derivatives, including those derived from this compound, has indicated promising anticancer activity against HepG2 and PC12 cell lines, underlining its potential in the development of new anticancer compounds (Nofal et al., 2014).

Synthesis of Functionalized Benzimidazoimidazoles

A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization method was developed for synthesizing functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, showcasing the versatility of this compound in synthesizing complex heterocycles (Veltri et al., 2018).

Iodine-Mediated Synthesis

The iodine-mediated direct sp3 C–H amination for synthesizing benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates further exemplifies the compound's utility in facilitating novel synthetic routes (Chen et al., 2020).

Anti-inflammatory and Antioxidant Agents

2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs derived from this compound demonstrated potent anti-inflammatory and antioxidant activities, highlighting its significance in medicinal chemistry for developing new therapeutic agents (Shankar et al., 2017).

Green Synthesis Approaches

High surface area SiO2 catalyzed and solar thermal energy-induced synthesis of 1,2,4,5-tetrasubstituted imidazoles exemplifies environmentally friendly applications of this compound derivatives, promoting sustainable chemistry practices (Mekheimer et al., 2009).

Antimicrobial Activity

The development of imidazolyl Schiff bases, triazoles, and azetidinones from this compound and their exhibited antimicrobial activity against various strains highlight the compound's application in combating microbial infections (Rekha et al., 2019).

Safety and Hazards

The safety information available indicates that 2-chloro-1H-benzo[d]imidazol-4-amine may be harmful if swallowed . It may cause skin and eye irritation .

Future Directions

Imidazole compounds, including 2-chloro-1H-benzo[d]imidazol-4-amine, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . As such, they are likely to continue to be a focus of research in the future.

Properties

IUPAC Name

2-chloro-1H-benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXXSCNTHHSZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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